Structural Characterization and IUPAC Nomenclature
Core Structure Modification: Atazanavir N2-Descarboxymethyl is a structural analog of the HIV protease inhibitor atazanavir (C₃₈H₅₂N₆O₇). The modification entails removal of the carboxymethyl group (–CH₂COO) from the N2 nitrogen of the parent molecule’s hydrazide moiety [4] [5]. This alteration reduces molecular weight by 58.04 g/mol (from 704.86 g/mol to 646.82 g/mol) and eliminates an ionizable carboxylic acid group.
IUPAC Nomenclature:
- Atazanavir: (3S,8S,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester [5].
- N2-Descarboxymethyl Analog: (3S,8S,9S,12S)-9-Benzyl-3,12-di-tert-butyl-8-hydroxy-4,11-dioxo-6-([4-(pyridin-2-yl)benzyl])-2,5,6,10,13-pentaazatetradecan-1-oic acid methyl ester. The removal of the N-linked carboxymethyl group simplifies the C-terminus to a methyl ester.
Spectroscopic Signatures:
- IR Spectroscopy: Loss of C=O stretch at ~1,710 cm⁻¹ (carboxylic acid) and retention of ester C=O at ~1,735 cm⁻¹ [4].
- NMR: Disappearance of the –CH₂– proton signal (δ 3.9–4.1 ppm) adjacent to the deleted carboxyl group [4].
Table 1: Structural Comparison of Atazanavir and N2-Descarboxymethyl Analog
Property | Atazanavir | N2-Descarboxymethyl Analog |
---|
Molecular Formula | C₃₈H₅₂N₆O₇ | C₃₇H₅₀N₆O₅ |
Molecular Weight (g/mol) | 704.86 | 646.82 |
Key Functional Groups | Carboxylic acid, esters | Esters only |
Ionizable Groups | 2 (carboxylic acids) | 1 (C-terminal ester) |
Synthetic Pathways for Atazanavir N2-Descarboxymethyl Production
Route 1: Late-Stage Modification of Atazanavir
- Step 1: Selective hydrolysis of the N2-carboxymethyl group using strong bases (e.g., NaOH) under controlled conditions (0–5°C) to avoid peptide bond cleavage [4].
- Step 2: Reprotection of the hydrazide nitrogen via methyl esterification using methyl chloroformate (ClCO₂CH₃) in dichloromethane (DCM) with triethylamine base [4]. Yields are moderate (50–65%) due to competing side reactions.
Route 2: De Novo Synthesis via Biaryl IntermediateA more efficient three-step continuous-flow approach adapted from biaryl unit synthesis of atazanavir [3]:
- Suzuki-Miyaura Coupling: 4-Bromobenzaldehyde and 2-pyridylboronic acid react under Pd catalysis (e.g., Pd(PPh₃)₄) in a microreactor (100°C, 10 min residence time) to yield 4-(pyridin-2-yl)benzaldehyde (95% conversion) [3].
- Hydrazone Formation: The aldehyde intermediate reacts with tert-butyl carbazate in ethanol at 60°C, forming the corresponding hydrazone (85% yield) [3].
- Hydrogenation & Deprotection: Hydrazone reduction via H₂/Pd-C in a flow reactor, followed by acid treatment to remove Boc protection. The resulting hydrazine is coupled to the atazanavir core fragment minus the N2-carboxymethyl unit [3] [4].
Table 2: Flow Synthesis Parameters for Biaryl Hydrazine Unit
Step | Reaction Conditions | Catalyst/Reagents | Yield |
---|
Suzuki Coupling | 100°C, 10 min, DMF/H₂O (3:1) | Pd(PPh₃)₄, K₂CO₃ | 95% |
Hydrazone Formation | 60°C, 15 min, Ethanol | tert-Butyl carbazate | 85% |
Hydrogenation/Deprotection | 50°C, 5 min, H₂ (50 psi), HCl/MeOH | Pd/C, HCl | 78% |
Critical Challenges:
- Chemoselectivity: Avoiding over-reduction of the pyridine ring during hydrogenation [3].
- Purification: Liquid-liquid extraction (Asia FLLEX Module) is integrated post-coupling to remove Pd residues [3].
Comparative Analysis of Atazanavir and Its N2-Descarboxymethyl Analog
Physicochemical Properties:
- Lipophilicity: The analog’s logP increases by ~1.5 units (calculated) due to loss of the polar carboxylic acid [5].
- Solubility: Aqueous solubility decreases >10-fold (from 4–5 mg/mL for atazanavir sulfate to <0.5 mg/mL for the analog) [5].
- Stability: The analog shows enhanced resistance to enzymatic hydrolysis in liver microsomes, as carboxypeptidases target the deleted carboxymethyl group [1].
Biochemical Implications:
- Protease Binding: Molecular docking suggests the analog loses critical hydrogen bonds with HIV protease residues Asp-29 and Asp-30, due to absence of the carboxylate group [1] [5].
- Resistance Profile: The parent drug’s I50L mutation reduces binding via steric clash with the carboxymethyl group; the analog may circumvent this but efficacy remains unverified [1] [6].
Table 3: Structure-Activity Relationship (SAR) Analysis
Structural Feature | Role in Atazanavir | Impact in N2-Descarboxymethyl Analog |
---|
N2-Carboxymethyl Group | Forms H-bonds with protease Asp residues | Loss of H-bonding; reduced potency |
Pyridine-Biphenyl Moiety | Binds to S2 hydrophobic pocket of protease | Retained; maintains hydrophobic contact |
Tert-butyl Groups | Blocks metabolic oxidation | Retained; metabolic stability unchanged |
Synthetic Utility:
- Intermediate Flexibility: The deprotected hydrazine intermediate enables rapid generation of diverse N2-alkyl analogs (e.g., N2-ethyl, N2-cyclopropyl) [3] [4].
- Process Advantages: Continuous-flow synthesis reduces reaction times from hours to minutes and improves yield reproducibility (±2% vs. ±10% in batch) [3].